![molecular formula C14H14ClF3N4O2 B2451395 2-(2-chlorophenyl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide CAS No. 1421516-87-1](/img/structure/B2451395.png)
2-(2-chlorophenyl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide
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Description
2-(2-chlorophenyl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C14H14ClF3N4O2 and its molecular weight is 362.74. The purity is usually 95%.
BenchChem offers high-quality 2-(2-chlorophenyl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-chlorophenyl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiosynthesis Applications
Latli and Casida (1995) detailed the radiosynthesis of chloroacetanilide herbicides, emphasizing the methodology for studies on metabolism and mode of action, which could relate to the synthesis and tracking of similar compounds for research purposes (Latli & Casida, 1995).
Enzyme Inhibition Studies
Riaz et al. (2020) synthesized new N-aryl derivatives of 1,2,4-triazole, related structurally to the compound , and evaluated them for cholinesterase inhibition, suggesting potential applications in neurological disorder research (Riaz et al., 2020).
Structural and Spectroscopic Analysis
Şahin et al. (2014) performed structural and spectroscopic studies on 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and its derivatives, demonstrating the importance of such compounds in molecular structure elucidation (Şahin et al., 2014).
Ligand-Protein Interaction and Photovoltaic Efficiency
Mary et al. (2020) explored benzothiazolinone acetamide analogs for their ligand-protein interactions and potential in photovoltaic efficiency, suggesting another avenue of application for similar compounds (Mary et al., 2020).
properties
IUPAC Name |
2-(2-chlorophenyl)-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClF3N4O2/c1-21-12(14(16,17)18)20-22(13(21)24)7-6-19-11(23)8-9-4-2-3-5-10(9)15/h2-5H,6-8H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBPUKBCKLHMOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)CC2=CC=CC=C2Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}acetamide |
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